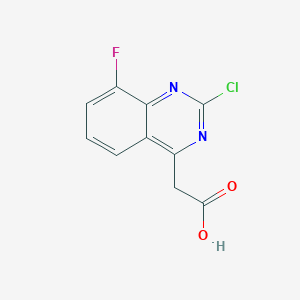
2-Chloro-8-fluoroquinazoline-4-acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Chloro-8-fluoroquinazoline-4-acetic Acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Nitration and Halogenation: Introduction of chlorine and fluorine atoms into the quinazoline ring.
Acetylation: Addition of the acetic acid moiety to the quinazoline core.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
2-Chloro-8-fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
2-Chloro-8-fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-8-fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
2-Chloro-8-fluoroquinazoline-4-acetic Acid can be compared with other similar compounds, such as:
2-Chloroquinazoline-4-acetic Acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
8-Fluoroquinazoline-4-acetic Acid: Lacks the chlorine atom, leading to different chemical properties.
Quinazoline-4-acetic Acid: Lacks both chlorine and fluorine atoms, resulting in a less reactive compound.
Propriétés
Formule moléculaire |
C10H6ClFN2O2 |
|---|---|
Poids moléculaire |
240.62 g/mol |
Nom IUPAC |
2-(2-chloro-8-fluoroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-10-13-7(4-8(15)16)5-2-1-3-6(12)9(5)14-10/h1-3H,4H2,(H,15,16) |
Clé InChI |
CPWCQLVUSOPDRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C(N=C2C(=C1)F)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


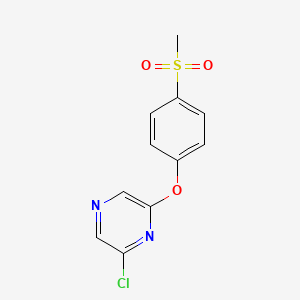

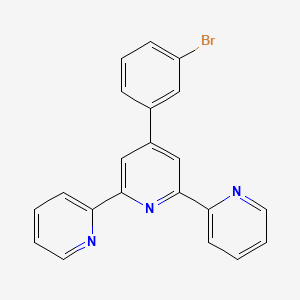
![[(1-Acetyl-piperidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B12281869.png)

![2-(2,4-Difluorophenyl)-1-[(3-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12281875.png)

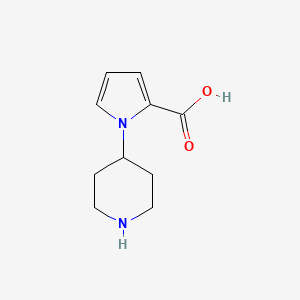

![O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B12281885.png)
![Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B12281895.png)
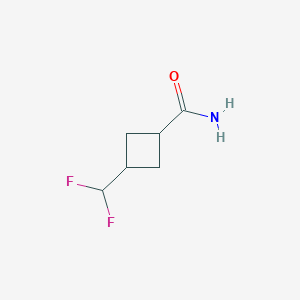
![(2,2,3a-Trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl)methyl methanesulfonate](/img/structure/B12281905.png)

